1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

Catalog No.
S12040375
CAS No.
M.F
C21H27BrN2O2
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyph...

Product Name

1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

Molecular Formula

C21H27BrN2O2

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C21H27BrN2O2/c1-3-26-21-14-18(6-9-20(21)25-2)16-24-12-10-23(11-13-24)15-17-4-7-19(22)8-5-17/h4-9,14H,3,10-13,15-16H2,1-2H3

InChI Key

QKGGQVPGCWYANJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br)OC

1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. The compound consists of a piperazine core substituted with a 4-bromobenzyl group and a 3-ethoxy-4-methoxybenzyl group. Its molecular formula is C19H24BrNC_{19}H_{24}BrN, and it has a molecular weight of approximately 359.30 g/mol. The presence of bromine and methoxy groups enhances its chemical reactivity and biological activity, making it a subject of interest in various research fields.

Due to its functional groups. Key reactions include:

  • Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Reduction reactions: The piperazine ring can be reduced under specific conditions, potentially altering its pharmacological properties.
  • Condensation reactions: The methoxy and ethoxy groups can undergo condensation with aldehydes or ketones, forming imines or other derivatives.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to create novel compounds for further study.

Preliminary studies indicate that 1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine exhibits notable biological activities. Research suggests potential antimicrobial, antidepressant, and anti-inflammatory effects, attributed to the interactions of the bromine and methoxy groups with biological targets. The piperazine moiety is often associated with neuropharmacological effects, making this compound a candidate for further investigation in drug development.

The synthesis of 1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine typically involves several steps:

  • Formation of the piperazine ring: This can be achieved through the reaction of 1-bromopropane with ethylenediamine.
  • Substitution reactions: The piperazine can then be reacted with 4-bromobenzyl chloride to introduce the bromophenyl group.
  • Ethoxymethylation: Finally, the introduction of the 3-ethoxy-4-methoxyphenyl group can be accomplished through nucleophilic substitution using the appropriate ethoxymethyl derivative.

1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting neurological disorders or infections.
  • Chemical probes: For studying biological pathways in cellular models.
  • Materials science: Due to its unique structural properties, it may find use in developing advanced materials.

Interaction studies are crucial for understanding how 1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine interacts with biological macromolecules. Preliminary data suggest that it may bind to various receptors, including serotonin and dopamine receptors, which could explain its neuropharmacological effects. Additionally, molecular docking studies can provide insights into its binding affinity and specificity towards target proteins.

Several compounds share structural similarities with 1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine. Here are some notable examples:

Compound NameStructureUnique Features
1-(4-Bromophenyl)piperazineStructureLacks the ethoxymethyl group, primarily studied for its psychoactive properties.
1-(3-Methoxyphenyl)-piperazineStructureContains methoxy substitution but lacks bromine; studied for antidepressant effects.
1-(2-Ethoxyphenyl)piperazineStructureSimilar ethoxymethyl group but different phenolic substitution; potential anti-inflammatory activity.

The uniqueness of 1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine lies in its combination of both bromine and methoxy functionalities on distinct phenolic rings, which may confer specific biological activities not observed in its analogs.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

418.12559 g/mol

Monoisotopic Mass

418.12559 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-09

Explore Compound Types